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Compound of Interest

Compound Name: 2,6-Dichlorophenylacetonitrile

Cat. No.: B146609

This in-depth guide presents a comprehensive overview of the spectroscopic data for 2,6-
Dichlorophenylacetonitrile (CsHsCIz2N), a key intermediate in pharmaceutical and chemical
synthesis. This document is intended for researchers, scientists, and drug development
professionals, providing detailed spectroscopic data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,6-Dichlorophenylacetonitrile.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCIs (Deuterated Chloroform) Frequency: 89.56 MHz

Chemical Shift (ppm) Multiplicity Assignment
7.37 Multiplet Aromatic CH
7.25 Multiplet Aromatic CH
4.004 Singlet CHz (Methylene)

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
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Quantitative 3C NMR data for 2,6-Dichlorophenylacetonitrile is available in spectral
databases such as SpectraBase. The spectrum, typically recorded in Chloroform-d on a Varian
CFT-20 spectrometer, would show distinct signals for the aromatic carbons, the methylene
carbon, and the nitrile carbon.[1] Based on the structure, one would expect signals in the
aromatic region (approx. 120-140 ppm), a signal for the methylene group (CHz) adjacent to the
aromatic ring, and a characteristic signal for the nitrile group (-C=N) in the range of 115-125

ppm.

IR (Infrared) Spectroscopy Data

The infrared spectrum of 2,6-Dichlorophenylacetonitrile exhibits characteristic absorption
bands corresponding to its functional groups. While full spectral data is available on platforms
like SpectraBase and PubChem, the key expected absorptions are:

Wavenumber (cm~—?) Functional Group
~3100-3000 Aromatic C-H Stretch
~2250 Nitrile (-C=N) Stretch
~1600-1450 Aromatic C=C Stretch
~800-600 C-CI Stretch

The data can be obtained using various techniques such as Attenuated Total Reflectance
(ATR), as a KBr (Potassium Bromide) disc, or as a Nujol mull.

MS (Mass Spectrometry) Data

lonization Method: Electron lonization (El) at 70 eV
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miz Relative Intensity (%) Assighment

[M+2]* (Molecular ion with

187 41.2 Ch)

185 64.3 [M]* (Molecular ion with 35Cl2)
152 315 M - CIJ*

150 100.0 [M - CIJ* fragment
123 12.4

114 29.7

88 4.2

87 4.5

63 4.2

62 3.9

61 3.3

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of
the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2,6-Dichlorophenylacetonitrile is prepared by dissolving approximately 10-50
mg of the sample in a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (6 = 0.00 ppm). The *H and 3C NMR spectra are recorded on a spectrometer, such
as a Varian Mercury plus (400 MHz for *H NMR). For 3C NMR, a larger number of scans is
typically required due to the low natural abundance of the 3C isotope. The data is then
processed by Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy
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The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
solid samples, one of the following preparation methods is typically employed:

o KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder
and pressed into a thin, transparent pellet.

e Nujol Mull: The sample is ground to a fine paste with Nujol (a mineral oil). This mull is then
placed between two salt plates (e.g., NaCl or KBr).

o Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR
crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a
way that it reflects off the internal surface in contact with the sample, and the evanescent
wave interacts with the sample.

The spectrometer records the transmittance or absorbance of infrared radiation as a function of
wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, with the sample introduced directly
into the ion source. For a volatile compound like 2,6-Dichlorophenylacetonitrile, electron
ionization (EI) is a common technique. In this method, the sample is bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
The resulting positively charged ions are then accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion,
generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural
information derived from it.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b146609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Structure of 2,6-Dichlorophenylacetonitrile and Key MS Fragments
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Caption: Molecular structure and key mass spectrometry fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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